
Levocitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citronellyl nitrile, also known by its chemical identifier “OUQ3V00HYL,” is a colorless to light yellow liquid with a strong citrus aroma. It is a nitrile compound with the molecular formula C10H17N and a molecular weight of 151.2487 . Citronellyl nitrile is widely used in the fragrance industry due to its stable and long-lasting citrus scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citronellyl nitrile can be synthesized through various methods. One common method involves the reaction of citronellal with hydroxylamine to form citronellal oxime, which is then dehydrated using acetic anhydride as a dehydrating agent under reflux conditions . Another method utilizes an In-MOF catalyst to catalyze the reaction between citronellal acid and fatty nitrile through a Mohm rearrangement reaction . This method offers high yield under mild reaction conditions and is environmentally friendly.
Industrial Production Methods
In industrial settings, citronellyl nitrile is often produced using a one-pot catalytic ammoxidation reaction technique. This involves mixing citronellal with isopropanol, adding a catalyst (such as copper, cobalt, silver, or vanadium salts), and an oxidant (such as lead nitrate, manganese dioxide, hydrogen peroxide, ozone, oxygen, or chromium trioxide) under controlled temperature and reaction conditions . This method is efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Citronellyl nitrile undergoes various chemical reactions, including:
Oxidation: Citronellyl nitrile can be oxidized to form corresponding acids or other oxidized products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: Citronellyl nitrile can undergo substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and other nucleophiles.
Major Products Formed
Oxidation: Citronellic acid and other oxidized derivatives.
Reduction: Citronellylamine and other reduced derivatives.
Substitution: Various substituted nitriles and other functionalized products.
Scientific Research Applications
Citronellyl nitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and insect-repellent properties.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development.
Industry: Widely used in the fragrance industry as a stable and long-lasting citrus scent in perfumes, soaps, and other personal care products
Mechanism of Action
The mechanism of action of citronellyl nitrile involves its interaction with molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of specific enzymes and receptors. For example, citronellyl nitrile can act as an insect repellent by interfering with the olfactory receptors of insects, thereby preventing them from detecting human scents . Additionally, its antimicrobial properties may be attributed to its ability to disrupt the cell membranes of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Geranyl nitrile: Another nitrile compound with a similar structure and fragrance profile.
Citral: An aldehyde compound with a strong citrus scent, often used in combination with citronellyl nitrile.
Citronellal: An aldehyde precursor used in the synthesis of citronellyl nitrile.
Uniqueness
Citronellyl nitrile is unique due to its high stability and long-lasting citrus aroma, making it an excellent substitute for other citrus-scented compounds like citral and citronellal . Its stability under various environmental conditions and its ability to retain its fragrance over time make it a valuable ingredient in the fragrance industry.
Properties
CAS No. |
35931-93-2 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-6-enenitrile |
InChI |
InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
MTDAKBBUYMYKAR-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CC#N |
Canonical SMILES |
CC(CCC=C(C)C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


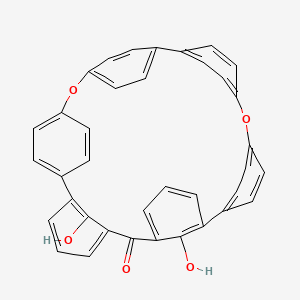
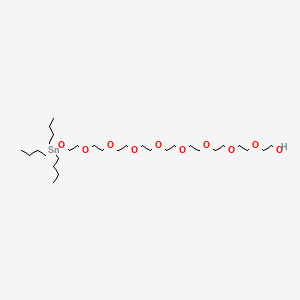
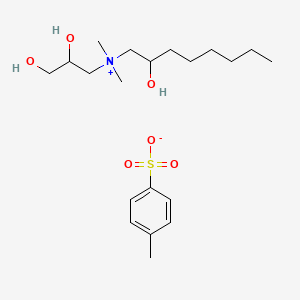
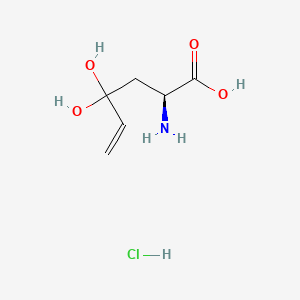
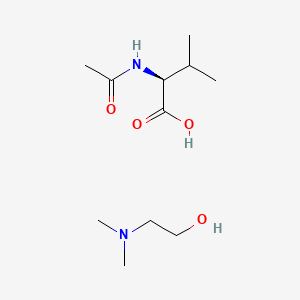
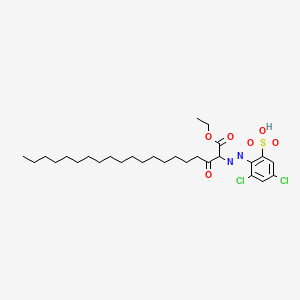

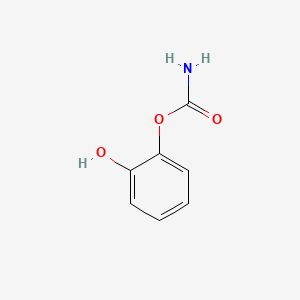
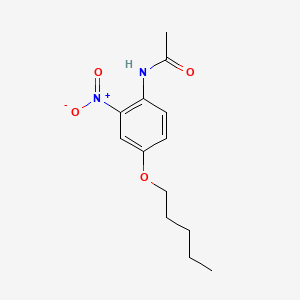
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)



